![molecular formula C22H18N2O5 B2885179 2-(3-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 326883-93-6](/img/structure/B2885179.png)
2-(3-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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Description
Scientific Research Applications
TOAC in Material Science and Biochemistry
- TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) has applications in material science and biochemistry. It is an achiral Cα-tetrasubstituted α-amino acid, effective as a β-turn and 310/α-helix inducer in peptides, and as a rigid electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).
Solid-Phase Synthesis of Peptides
- TOAC can be effectively incorporated into internal positions of peptide sequences using Fmoc chemistry and solid-phase synthesis, demonstrating its utility in the synthesis of complex peptides (Martin et al., 2001).
Antitumor Agents
- Nitroacridine derivatives, like nitracrine, demonstrate selective cytotoxicity to hypoxic tumor cells in culture. The electronic properties of 4-substituents significantly influence the reduction potential, metabolic stability, and cytotoxic potency of these compounds (Wilson, Anderson, & Denny, 1989).
Polarity Dependence in Membrane Studies
- The polarity dependence of EPR parameters for TOAC and MTSSL spin labels is significant for membrane studies. TOAC is used in transmembrane peptide location determination, highlighting its importance in understanding membrane-associated processes (Marsh & Toniolo, 2008).
Optimization of Metallocene Substrates
- The p-nitrophenyl ester of ruthenoceneacrylic acid and related compounds have been studied for their reactions with β-cyclodextrin, revealing insights into binding and rate constants, which are vital for understanding complex biochemical interactions (Breslow, Trainor, & Ueno, 1983).
Derivatization in Chromatography
- 2-Nitrophenylhydrazine (2-NPH) is utilized for derivatization of carboxylic acids, aldehydes, and ketones in industrial and biological samples. This demonstrates the role of nitrophenyl derivatives in enhancing the detection and analysis of complex organic compounds (Peters et al., 2004).
Arylation of Uracil Derivatives
- Nitrophenyl- and 1-(2,4-dinitrophenyl)uracil derivatives are synthesized by direct arylation, demonstrating the chemical versatility and application of nitrophenyl derivatives in nucleic acid chemistry (Gondela & Walczak, 2006).
properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-20(14-6-5-7-15(12-14)24(27)28)13-29-22(26)21-16-8-1-3-10-18(16)23-19-11-4-2-9-17(19)21/h1,3,5-8,10,12H,2,4,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTLQZGWOKVPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
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